molecular formula C5H8O3 B15187721 trans-2-Hydroxy-4-pentanolide CAS No. 34644-79-6

trans-2-Hydroxy-4-pentanolide

Cat. No.: B15187721
CAS No.: 34644-79-6
M. Wt: 116.11 g/mol
InChI Key: XHMUCGPKDKCFHL-QWWZWVQMSA-N
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Description

trans-2-Hydroxy-4-pentanolide: is a chemical compound that belongs to the class of lactones Lactones are cyclic esters that are commonly found in nature and are known for their diverse biological activities this compound is characterized by its unique structure, which includes a hydroxyl group and a lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Hydroxy-4-pentanolide can be achieved through several methods. One common approach involves the oxidative cyclization of 5-hydroxy-1-alkenes using molecular oxygen in the presence of a cobalt (II) complex as a catalyst . This method provides high yields and excellent stereoselectivity for the trans configuration of the product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to ensure high efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: trans-2-Hydroxy-4-pentanolide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The lactone ring can be reduced to form diols.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Acid chlorides and alcohols are typical reagents for esterification and etherification reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

trans-2-Hydroxy-4-pentanolide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trans-2-Hydroxy-4-pentanolide involves its interaction with specific molecular targets and pathways. The hydroxyl group and lactone ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    3-Hydroxy-4-pentanolide: Another lactone with a similar structure but different stereochemistry.

    4-Hydroxy-5-pentanolide: A related compound with an additional hydroxyl group.

Uniqueness: trans-2-Hydroxy-4-pentanolide is unique due to its specific trans configuration and the presence of both a hydroxyl group and a lactone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

34644-79-6

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(3R,5R)-3-hydroxy-5-methyloxolan-2-one

InChI

InChI=1S/C5H8O3/c1-3-2-4(6)5(7)8-3/h3-4,6H,2H2,1H3/t3-,4-/m1/s1

InChI Key

XHMUCGPKDKCFHL-QWWZWVQMSA-N

Isomeric SMILES

C[C@@H]1C[C@H](C(=O)O1)O

Canonical SMILES

CC1CC(C(=O)O1)O

Origin of Product

United States

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